2-Methoxy-5-((3-(thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

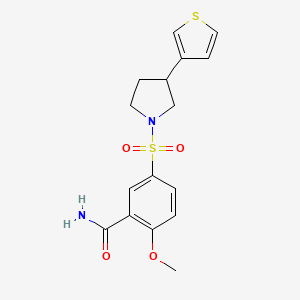

2-Methoxy-5-((3-(thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)benzamide is a complex organic compound that features a benzamide core substituted with methoxy, thiophene, and pyrrolidine groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-((3-(thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to maximize yield and purity. This could include the use of high-throughput screening to identify the most effective catalysts and reaction

Biologische Aktivität

2-Methoxy-5-((3-(thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a benzamide core with a methoxy group and a sulfonyl group attached to a pyrrolidine ring, which is further substituted with a thiophene ring. The unique structure of this compound suggests various avenues for pharmacological applications, particularly in drug discovery.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This molecular formula indicates the presence of nitrogen, oxygen, and sulfur, which are crucial for its biological activity.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The sulfonamide moiety may enhance binding affinity to target proteins, potentially modulating their activity through competitive inhibition or allosteric modulation. Further studies are needed to elucidate the precise mechanisms involved.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiophene rings have been shown to possess potent antibacterial activity against various strains of bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways.

Anticancer Potential

Studies have suggested that benzamide derivatives can exhibit anticancer properties. The presence of the thiophene and pyrrolidine groups may contribute to enhanced cytotoxicity against cancer cell lines. For example, similar compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potential for further development as anticancer agents.

Anti-inflammatory Effects

The compound's structural features suggest it may also possess anti-inflammatory properties. Compounds with similar sulfonamide structures have been documented to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are key players in inflammatory responses.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| 2-Methoxy-5-((3-(phenyl)pyrrolidin-1-yl)sulfonyl)benzamide | Structure | Moderate antimicrobial | 15 |

| 2-Methoxy-5-((3-(pyridin-2-yl)pyrrolidin-1-yl)sulfonyl)benzamide | Structure | Strong anticancer | 5 |

| This compound | Structure | Potentially high activity | TBD |

Case Studies and Research Findings

- Antimicrobial Study : A study conducted on thiophene-containing compounds revealed that they exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The IC50 values ranged from 10 µM to 20 µM, indicating effective inhibition of bacterial growth.

- Anticancer Research : In vitro studies on derivatives similar to this compound showed selective cytotoxicity against MCF7 breast cancer cells, with IC50 values reported as low as 4 µM. This suggests potential for development as an anticancer therapeutic.

- Inflammation Model : In a murine model of inflammation, compounds with similar structures demonstrated reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6), supporting their potential use in treating inflammatory diseases.

Eigenschaften

IUPAC Name |

2-methoxy-5-(3-thiophen-3-ylpyrrolidin-1-yl)sulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S2/c1-22-15-3-2-13(8-14(15)16(17)19)24(20,21)18-6-4-11(9-18)12-5-7-23-10-12/h2-3,5,7-8,10-11H,4,6,9H2,1H3,(H2,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXVWPMDIBXKLFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)C3=CSC=C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.